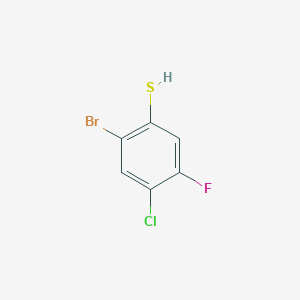![molecular formula C16H18N6O2 B2690937 1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1241306-29-5](/img/structure/B2690937.png)
1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine is a complex organic compound featuring a triazole ring, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
- Example: Reacting 3-nitrobenzohydrazide with an appropriate nitrile in the presence of a base like sodium hydroxide.
-
Attachment of the Nitrophenyl Group:
- The nitrophenyl group is introduced through a nucleophilic substitution reaction.
- Example: Reacting the triazole intermediate with 3-nitrobenzyl chloride in the presence of a base like potassium carbonate.
-
Formation of the Piperazine Ring:
- The piperazine ring is formed by reacting the triazole-nitrophenyl intermediate with propargyl bromide under basic conditions.
- Example: Using sodium hydride as a base to facilitate the reaction.
Industrial Production Methods:
- Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
-
Oxidation:
- The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
- Common reagents: Potassium permanganate, hydrogen peroxide.
-
Reduction:
- The nitrophenyl group can be reduced to an amino group.
- Common reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
-
Substitution:
- The triazole ring can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation of the nitrophenyl group can yield nitroso derivatives.
- Reduction of the nitrophenyl group can yield amino derivatives.
- Substitution reactions can yield various alkylated or acylated triazole derivatives.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Potential use in developing new pharmaceuticals targeting specific enzymes or receptors.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
- Studied for its neuroprotective effects in treating neurological disorders.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in the design of sensors and catalysts.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Biological Activity: It may interact with cellular components such as DNA, proteins, and enzymes, leading to inhibition or activation of biological pathways.
Molecular Targets: Potential targets include microbial cell walls, cancer cell DNA, and specific enzymes involved in metabolic pathways.
Pathways Involved: The compound may affect oxidative stress pathways, apoptosis, and signal transduction pathways.
Comparison with Similar Compounds
1-{[3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine: Similar structure but with a different position of the nitro group.
1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness:
- The specific arrangement of the nitrophenyl group and the triazole ring in 1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine provides unique reactivity and biological activity compared to its analogs.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
1-[[3-(3-nitrophenyl)-1,2,4-triazol-1-yl]methyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-2-6-19-7-9-20(10-8-19)13-21-12-17-16(18-21)14-4-3-5-15(11-14)22(23)24/h1,3-5,11-12H,6-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJIGMMLMFIWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CN2C=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
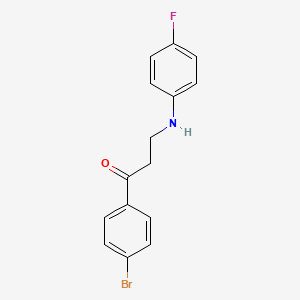
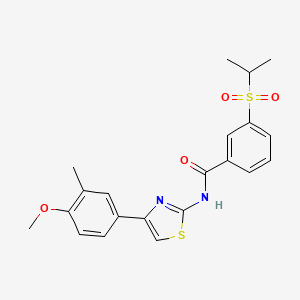
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2690858.png)
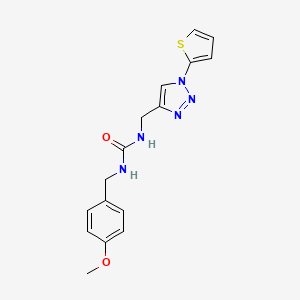
![N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3,5-dimethoxybenzohydrazide](/img/structure/B2690862.png)
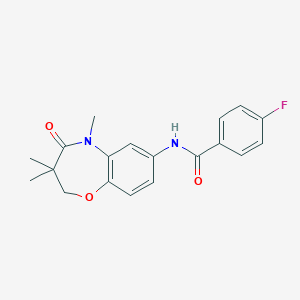
![(5-Chloro-2-fluorophenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2690865.png)
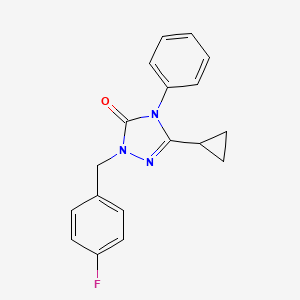
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide](/img/structure/B2690868.png)
![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)

![1-({3,5-dimethyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2690873.png)
![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)
